molecular formula C8H10N2O2 B1339633 Methyl N-(4-methylpyridin-3-yl)carbamate CAS No. 694495-63-1

Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No. B1339633
M. Wt: 166.18 g/mol
InChI Key: FTEFYIXMXZZAGN-UHFFFAOYSA-N
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Patent
US09216999B2

Procedure details

Potassium tert-butoxide (10.3 g, 92.5 mmol) in tetrahydrofuran (25 mL) was stirred at 23 to 27° C. for 30 minutes, and dimethyl carbonate (4.67 mL, 55.5 mmol) was added while the temperature was kept at 35° C. or below. To the reaction mixture, 3-amino-4-methylpyridine (5.00 g, 46.2 mmol) in tetrahydrofuran (40 mL) stirred at 32 to 38° C. for 90 minutes was added dropwise at 20 to 35° C. over 2 hours with stirring. The resulting reaction mixture was cooled to 15 to 20° C., stirred with water (25 mL) at 25° C. or below for 1 hour and extracted with tetrahydrofuran. The organic layer was azeotropically distilled with toluene under reduced pressure to a volume of about 50 mL and stirred at 23 to 27° C. for one day. The precipitated solid was collected by filtration, washed with toluene and dried under reduced pressure to give the title compound as a brown solid (6.77 g, yield 88%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7](=[O:12])(OC)[O:8][CH3:9].[NH2:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20].O>O1CCCC1>[CH3:20][C:19]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[NH:13][C:7](=[O:12])[O:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.67 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=NC=CC1C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 35° C. or below
ADDITION
Type
ADDITION
Details
was added dropwise at 20 to 35° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
The organic layer was azeotropically distilled with toluene under reduced pressure to a volume of about 50 mL
STIRRING
Type
STIRRING
Details
stirred at 23 to 27° C. for one day
Duration
1 d
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.